

Application Notes and Protocols for FC131 TFA in Animal Studies

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Compound of Interest

Compound Name: FC131 TFA

Cat. No.: B8087381

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Introduction

FC131 is a potent and selective cyclic pentapeptide antagonist of the C-X-C chemokine receptor type 4 (CXCR4). The trifluoroacetate (TFA) salt of FC131 is commonly used in research settings. FC131 functions by inhibiting the binding of the natural ligand, stromal cell-derived factor-1 (SDF-1 α , also known as CXCL12), to CXCR4. This interaction plays a crucial role in various physiological and pathological processes, including immune cell trafficking, hematopoiesis, and the development and metastasis of several cancers. In vitro studies have demonstrated that FC131 inhibits the binding of [125 I]-SDF-1 to CXCR4 with a half-maximal inhibitory concentration (IC₅₀) of 4.5 nM. Due to its role in critical disease pathways, FC131 and its analogs are under investigation as potential therapeutic agents, particularly in oncology and immunology.

The trifluoroacetic acid (TFA) counter-ion present in commercially available peptides can potentially influence experimental outcomes. Researchers should be aware that TFA may exhibit biological activity, and for sensitive in vivo studies, performing a salt exchange (e.g., to acetate or hydrochloride) is recommended.

Data Presentation: Dosage and Administration of CXCR4 Antagonists in Animal Studies

While specific in vivo dosage and administration data for **FC131 TFA** are not readily available in published literature, the following table summarizes protocols used for other peptide-based CXCR4 antagonists in various animal models. This information can serve as a valuable reference for designing preclinical studies with **FC131 TFA**. It is crucial to note that optimal dosage and administration for **FC131 TFA** may vary and should be determined empirically for each specific animal model and experimental endpoint.

Compound	Animal Model	Dosage	Administration Route	Dosing Frequency	Key Findings
CTCE-9908	Murine orthotopic model of human prostate cancer (Nude mice)	25 mg/kg/day	Intraperitoneal (IP) or Subcutaneous (SC)	Daily for 4 weeks	Reduced total area of metastasis. [1]
DBPR807	Rat model of myocardial infarction	5 mg/kg	Subcutaneous (SC)	Single dose 5 minutes before or 10 minutes after reperfusion	Protected against ischemia-reperfusion injury and improved cardiac function.
AMD3100	Xenograft-bearing mice (Tumor model)	Not specified	Daily administration	Daily	Inhibited therapy-induced tumor infiltration with CXCR4-expressing immune cells.
Pentagastrin	Nude mice	0.5, 5, 50, 500, or 5,000 µg/kg	Intraperitoneal (IP)	Twice daily for 14 days	Investigated long-term actions of pentagastrin on native organs. [2]
Secretin	Nude mice	0.5, 5, 50, 500, or 5,000 µg/kg	Intraperitoneal (IP)	Twice daily for 14 days	Demonstrated the safety of frequent injections of

pharmacologi
c doses.[3]

Experimental Protocols

Protocol 1: Preparation of FC131 TFA for In Vivo Administration

This protocol provides a general guideline for dissolving and formulating **FC131 TFA** for administration to animals. The optimal solvent will depend on the administration route and the required concentration.

Materials:

- **FC131 TFA** powder
- Sterile Dimethyl sulfoxide (DMSO)
- Sterile Polyethylene glycol 300 (PEG300)
- Sterile Tween 80
- Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile, low-adhesion microcentrifuge tubes
- Vortex mixer
- Sonicator (optional)

Procedure:

- Stock Solution Preparation:
 - Calculate the required amount of **FC131 TFA** based on the desired stock concentration.
 - In a sterile microcentrifuge tube, dissolve the **FC131 TFA** powder in a small volume of DMSO. For example, to prepare a 20 mg/mL stock solution, dissolve 2 mg of **FC131 TFA**

in 100 μ L of DMSO.

- Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used to aid dissolution if precipitation occurs.
- Working Solution Formulation (Example for Intraperitoneal or Subcutaneous Injection):
 - This formulation is based on a common vehicle composition. The final concentration of DMSO should be kept low (typically <5%) to minimize toxicity.
 - To prepare a 1 mg/mL working solution, for example:
 - Start with 50 μ L of the 20 mg/mL **FC131 TFA** stock solution in DMSO.
 - Add 150 μ L of PEG300 and vortex until the solution is clear.
 - Add 50 μ L of Tween 80 and vortex again until fully mixed.
 - Add 750 μ L of sterile saline or PBS to reach a final volume of 1 mL.
 - Vortex the final solution thoroughly.
 - It is recommended to prepare the working solution fresh on the day of use.

Note: Always perform a small-scale formulation test to ensure the solubility and stability of **FC131 TFA** in the chosen vehicle at the desired concentration before preparing a large batch.

Protocol 2: Administration of **FC131 TFA** in a Murine Cancer Model

This protocol is a generalized procedure for subcutaneous or intraperitoneal administration in mice, based on common practices for peptide antagonists.

Materials:

- Prepared **FC131 TFA** working solution
- Appropriate size sterile syringes (e.g., 1 mL) and needles (e.g., 25-27G)

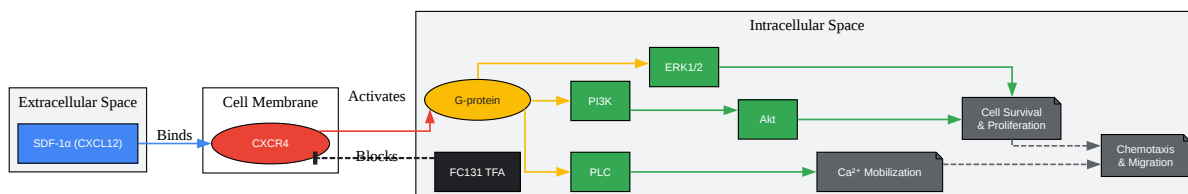
- Experimental mice (e.g., nude mice with tumor xenografts)
- 70% ethanol for disinfection
- Animal scale

Procedure:

- Animal Preparation:
 - Weigh each mouse to determine the exact volume of the working solution to be administered.
 - Properly restrain the mouse to ensure accurate and safe injection.
- Subcutaneous (SC) Administration:
 - Disinfect the injection site on the back of the mouse, between the shoulder blades, with 70% ethanol.
 - Pinch the skin to form a tent.
 - Insert the needle at the base of the tented skin, parallel to the spine.
 - Gently pull back on the plunger to ensure the needle is not in a blood vessel (no blood should enter the syringe).
 - Slowly inject the calculated volume of the **FC131 TFA** solution.
 - Withdraw the needle and gently massage the injection site to aid dispersion.
- Intraperitoneal (IP) Administration:
 - Position the mouse to expose the abdomen. The injection is typically given in the lower right or left quadrant to avoid the bladder and cecum.
 - Disinfect the injection site with 70% ethanol.

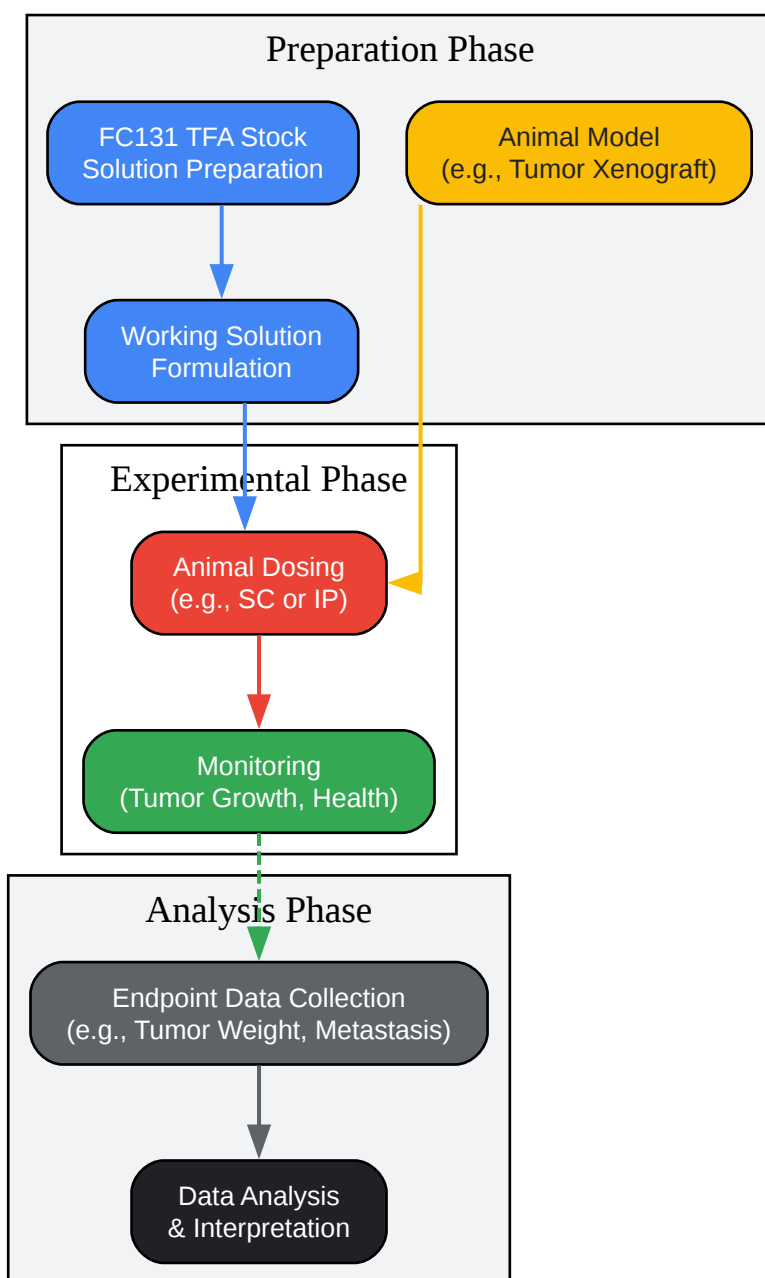
- Insert the needle at a shallow angle (approximately 10-20 degrees) into the peritoneal cavity.
- Gently pull back on the plunger to check for the aspiration of urine or intestinal contents.
- If the aspiration is clear, inject the calculated volume of the **FC131 TFA** solution.
- Withdraw the needle.
- Post-Administration Monitoring:
 - Return the mouse to its cage and monitor for any immediate adverse reactions.
 - Continue with the predetermined dosing schedule, observing the animals daily for changes in health, behavior, and tumor size.

Mandatory Visualizations



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Caption: CXCR4 signaling pathway and the inhibitory action of **FC131 TFA**.



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